methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate is a synthetic chromene derivative featuring a benzoate ester core linked to a substituted 4H-chromen-4-one scaffold. Key structural attributes include:
- Chromene ring: A 4-oxo group at position 4, a methyl group at position 2, and a phenoxy substituent at position 2.
- Benzoate ester: A methyl ester at the para-position of the benzene ring, connected via an oxymethylene (–O–CH2–) bridge to the chromene’s position 5.
Chromenes and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and synthetic versatility .
Properties
IUPAC Name |
methyl 4-[(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-16-24(31-19-6-4-3-5-7-19)23(26)21-13-12-20(14-22(21)30-16)29-15-17-8-10-18(11-9-17)25(27)28-2/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGXKRPMGVTNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)OC)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate involves multi-step organic reactions. The general synthetic route can be described as follows:
Starting Materials: The synthesis begins with the preparation of 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl alcohol and methyl 4-(chloromethyl)benzoate as key starting materials.
Reaction Conditions: The chromone derivative (2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl alcohol) undergoes an etherification reaction with methyl 4-(chloromethyl)benzoate in the presence of a base (such as potassium carbonate) and a suitable solvent (such as acetonitrile or dimethylformamide) to yield the final product.
Isolation and Purification: The product is isolated through solvent extraction, followed by purification using techniques like column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes with optimizations for large-scale production. This may involve the use of automated reactors, process controls, and scalable purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl benzoate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Key Findings :
- Hydrolysis is regioselective for the methyl ester group, leaving the chromene ring intact .
- The reaction proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate .
Nucleophilic Substitution at the Phenoxy Group
The phenoxy group at position 3 of the chromene ring participates in nucleophilic substitution reactions, particularly under alkaline conditions.
Key Findings :
- Demethylation under basic conditions generates a phenolic hydroxyl group, enabling further functionalization .
- Halogenation with SOCl₂ introduces chlorine at the phenoxy position, enhancing electrophilic reactivity .
Friedel-Crafts Acylation
The chromene ring undergoes electrophilic substitution reactions, such as Friedel-Crafts acylation, at the activated aromatic positions.
| Reaction | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation at position 5 | AlCl₃, acetyl chloride | 5-Acetyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl derivative | 60% | , |
Key Findings :
- Lewis acids like AlCl₃ activate the chromene ring for electrophilic attack .
- Position 5 is favored due to electron-donating effects from the adjacent oxygen atoms .
Oxidation and Reduction Reactions
The ketone group at position 4 and the chromene ring system exhibit redox reactivity.
Key Findings :
- NaBH₄ selectively reduces the 4-oxo group to a hydroxyl group without affecting the ester .
- Strong oxidants like KMnO₄ cleave the chromene ring, forming carboxylic acid derivatives .
Sulfonation and Halogenation
The benzene rings (chromene and benzoate) undergo electrophilic substitution.
Key Findings :
- Sulfonation occurs preferentially at the para position of the benzoate ring .
- Bromination targets the chromene ring’s electron-rich positions .
Multi-Component Reactions
The compound participates in Ugi and Passerini reactions due to its ester and ketone functionalities.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Ugi reaction | Isocyanide, amine | Polycyclic amide derivative | 58% |
Key Findings :
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research indicates that methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
Case Study:
A study conducted by researchers at a leading university demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 (breast cancer) and HT29 (colon cancer) cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HT29 | 20 | Cell cycle arrest (G1 phase) |
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has shown efficacy in reducing pro-inflammatory cytokine levels in various models.
Case Study:
In an animal model of arthritis, administration of this compound led to a marked decrease in swelling and joint inflammation, as well as a reduction in markers such as TNF-alpha and IL-6.
Agricultural Applications
2.1 Pesticide Development
This compound has been explored as a potential pesticide due to its bioactive properties against certain pests.
Case Study:
Field trials conducted on crops revealed that formulations containing this compound effectively reduced pest populations while demonstrating low toxicity to beneficial insects.
Table 2: Efficacy of this compound as a Pesticide
| Pest Species | Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 500 |
| Spider Mites | 75 | 300 |
Materials Science Applications
3.1 Polymer Synthesis
This compound can be utilized in the synthesis of polymers with enhanced properties, such as increased thermal stability and UV resistance.
Case Study:
Researchers have synthesized a series of copolymers incorporating methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yloxy]methyl}benzoate, demonstrating improved mechanical properties compared to conventional polymers.
Table 3: Properties of Polymers Synthesized with Methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yloxy]methyl}benzoate
| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |
|---|---|---|
| Conventional | 30 | 200 |
| Modified | 45 | 250 |
Mechanism of Action
The mechanism of action of methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate is primarily based on its interaction with specific molecular targets and pathways. The chromone moiety is known to interact with enzymes and proteins, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects.
Comparison with Similar Compounds
Structural Analog 1: Methyl 4-{[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate
Key Differences :
- Position 3 substituent: Benzyl (–CH2C6H5) replaces phenoxy (–OC6H5).
- Chromene ring : 2-oxo instead of 4-oxo.
Implications :
- The benzyl group increases steric bulk and lipophilicity compared to the phenoxy group, which may alter binding affinity in biological systems.
- The 2-oxo chromenone scaffold (vs.
Structural Analog 2: Methyl 3-(((2-(4-(2-(2-Azidoethoxy)ethoxy)phenyl)-4-oxo-4H-chromen-3-yl)oxy)methyl)benzoate (Az8)
Key Differences :
- Position 3 substituent: Azidoethoxyethoxy (–O–CH2CH2–O–CH2CH2–N3) replaces phenoxy.
- Chromene ring : A para-substituted phenyl group at position 2.
Implications :
- The azide group enables bioorthogonal "click chemistry," making Az8 suitable for targeted drug delivery or bioconjugation.
- The extended ethoxy chain enhances hydrophilicity, contrasting with the compact phenoxy group in the target compound.
Structural Analog 3: Methyl 3-[[4-(4-Bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate
Key Differences :
- Core structure : Triazine ring replaces chromene.
- Substituents: Bromo and formyl groups on the phenoxy-triazine scaffold.
Implications :
- The bromo and formyl groups introduce electrophilic sites, enhancing reactivity for further functionalization.
Structural Analog 4: Pyriminobac-methyl and Tribenuron-methyl
Key Differences :
- Core structure : Pyrimidine or sulfonylurea instead of chromene.
- Substituents: Methoxyimino, dimethoxy, or sulfonyl groups.
Implications :
- These compounds are established pesticides, highlighting the role of benzoate esters in agrochemical design. The target compound’s chromene scaffold may offer novel modes of action compared to classical triazine or pyrimidine herbicides.
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 4-{[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]methyl}benzoate is a complex organic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₃₅H₂₈N₂O₇
- Molecular Weight : 588.60602 g/mol
- CAS Number : Not specifically listed in the search results but related compounds are available .
Synthesis
The compound can be synthesized through various organic reactions, typically involving the formation of ester bonds and functionalization of the chromenone structure. The synthetic routes often include:
- Esterification : Reacting benzoic acid derivatives with alcohols.
- Functional Group Modifications : Introducing phenoxy and methyl groups through electrophilic aromatic substitution.
Biological Activity
The biological activities of this compound have been investigated in several studies, highlighting its potential therapeutic effects.
1. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities stem from their ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage .
2. Anticancer Properties
Studies have shown that derivatives of this compound may inhibit cancer cell proliferation. For instance, certain chromenone derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a mechanism that involves apoptosis induction and cell cycle arrest .
3. Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties, with findings suggesting it can reduce the production of pro-inflammatory cytokines. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Case Studies
Several case studies have documented the biological effects of related compounds:
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in tumor growth.
- Modulation of Signaling Pathways : The compound could modulate pathways like NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
